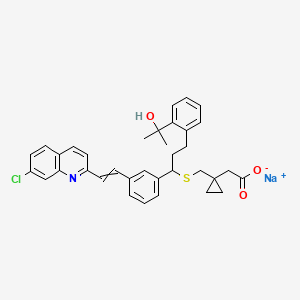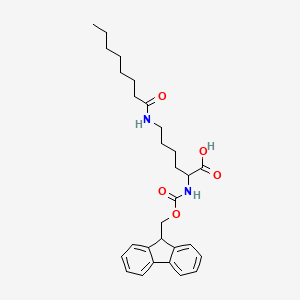
(3,5-Bis(docosyloxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis(docosyloxy)phenyl)methanol: is a chemical compound with the molecular formula C₅₁H₉₆O₃ and a molecular weight of 757.31 g/mol . This compound is characterized by its two docosyloxy groups attached to a phenyl ring, which is further connected to a methanol group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(docosyloxy)phenyl)methanol typically involves the esterification of 3,5-dihydroxybenzyl alcohol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize industrial reactors and continuous flow systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis(docosyloxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to form the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3,5-bis(docosyloxy)benzaldehyde or 3,5-bis(docosyloxy)benzoic acid.
Reduction: Formation of 3,5-bis(docosyloxy)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(3,5-Bis(docosyloxy)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Bis(docosyloxy)phenyl)methanol is largely dependent on its chemical structure. The docosyloxy groups provide hydrophobic interactions, while the phenyl and methanol groups offer sites for further chemical modifications. These properties make it a versatile compound for various applications, including acting as a surfactant or emulsifying agent in different formulations.
Comparison with Similar Compounds
Similar Compounds
(3,5-Didocosyloxy)benzyl alcohol: Similar structure but lacks the methanol group.
(3,5-Didocosyloxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of a methanol group.
Uniqueness
(3,5-Bis(docosyloxy)phenyl)methanol is unique due to its combination of hydrophobic docosyloxy groups and a reactive methanol group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C51H96O3 |
|---|---|
Molecular Weight |
757.3 g/mol |
IUPAC Name |
[3,5-di(docosoxy)phenyl]methanol |
InChI |
InChI=1S/C51H96O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-53-50-45-49(48-52)46-51(47-50)54-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-47,52H,3-44,48H2,1-2H3 |
InChI Key |
QDBGTPIUAHDASH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)CO)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B12512654.png)
![(R)-1,13-Bis(diisopropylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12512657.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12512666.png)




![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)



![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
